molecular formula C9H10N2O2S B058519 Methyl 2-(carbamothioylamino)benzoate CAS No. 115271-80-2

Methyl 2-(carbamothioylamino)benzoate

Cat. No. B058519
M. Wt: 210.26 g/mol
InChI Key: ADNZIZRXZWZMRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, methyl esters of 2-(N-hydroxycarbamimidoyl)benzoic acid have been synthesized via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives . Another study reported the synthesis of a series of methyl benzoate (MB) compounds through esterification with a Zr/Ti solid acid catalyst .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(carbamothioylamino)benzoate” is complex. It contains multiple bonds, including aromatic bonds, and features such as an ester group and a urea-thio derivative .


Chemical Reactions Analysis

While specific reactions involving “Methyl 2-(carbamothioylamino)benzoate” are not detailed in the sources, esters like this compound are known to react with acids to liberate heat along with alcohols and acids . They can also undergo aminolysis, a reaction with ammonia and primary or secondary alkyl amines to yield amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Methyl benzoate, have been documented. It is a combustible liquid and harmful if swallowed . It has a flash point of 77 °C and an autoignition temperature of 518 °C .

Safety And Hazards

Safety data sheets suggest that similar compounds, like Methyl benzoate, can cause irritation to the skin, eyes, and upper respiratory tract. They may also cause allergic skin and respiratory reactions . In case of ingestion, it is advised to call a poison center or doctor .

Future Directions

Future research could focus on the development of solid acids for use in ester synthesis reactions as an alternative to common acids . This could lead to more environmentally friendly synthesis methods, as these solid acids are recoverable and can be used multiple times .

properties

IUPAC Name

methyl 2-(carbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-13-8(12)6-4-2-3-5-7(6)11-9(10)14/h2-5H,1H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNZIZRXZWZMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259907
Record name Methyl 2-[(aminothioxomethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(carbamothioylamino)benzoate

CAS RN

115271-80-2
Record name Methyl 2-[(aminothioxomethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115271-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(aminothioxomethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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